(2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA

Fatty Acid Elongation ELOVL Enzyme Assays Peroxisomal β-Oxidation

This ultra-long-chain (C34:6) polyunsaturated fatty acyl-CoA is distinguished by its Δ2 trans (2E) double bond, a critical structural feature that differentiates it from all-Z isomers and common C22–C24 analogs. This specific geometry makes it an essential, non-substitutable substrate for characterizing ELOVL elongase chain-length specificity, enoyl-CoA reductase activity, and for investigating β-oxidation defects in peroxisomal disorder models.

Molecular Formula C55H90N7O17P3S
Molecular Weight 1246.3 g/mol
Cat. No. B15598831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA
Molecular FormulaC55H90N7O17P3S
Molecular Weight1246.3 g/mol
Structural Identifiers
InChIInChI=1S/C55H90N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h5-6,8-9,11-12,14-15,17-18,34-35,42-44,48-50,54,65-66H,4,7,10,13,16,19-33,36-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/b6-5-,9-8-,12-11-,15-14-,18-17-,35-34+/t44-,48-,49-,50+,54-/m1/s1
InChIKeyNPZZFOOSWPVLIC-AJNZEXSOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA: Definition, Class, and Basic Procurement Specifications


(2E,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA is an ultra-long-chain polyunsaturated fatty acyl-CoA [1]. It is formed by the formal condensation of coenzyme A with (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoic acid, a C34:6 fatty acid with six double bonds and a specific trans (2E) configuration at the Δ2 position [2]. Its molecular formula is C₅₅H₉₀N₇O₁₇P₃S, with an average molecular mass of 1246.33 Da [3].

Why (2E,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the class of fatty acyl-CoAs is not viable due to two critical, quantifiable structural distinctions: its C34 chain length (versus common C22–C24 comparators) and its Δ2 trans (2E) double bond geometry [1][2]. Chain-length-specific enzymes (e.g., ELOVL elongases, acyl-CoA oxidases) exhibit strict substrate specificity that discriminates between C34 and C22–C24 acyl-CoAs [3][4]. Furthermore, the Δ2 trans configuration differentiates it from the all-Z positional isomer (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA, dictating distinct metabolic fates in β-oxidation and elongation pathways [5]. Using a shorter-chain or all-Z analog in assays requiring this exact substrate will yield non-comparable data.

Quantitative Differentiation of (2E,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA Versus Analogs


C34 Chain Length Defines Ultra-Long-Chain Substrate Specificity

The target compound possesses a C34 acyl chain, exceeding the C27 threshold that defines ultra-long-chain fatty acyl-CoAs [1]. In contrast, commonly used comparators such as docosahexaenoyl-CoA (C22:6-CoA) and lignoceroyl-CoA (C24:0-CoA) belong to the long-chain and very-long-chain classes, respectively [2][3]. Enzymes involved in fatty acid elongation (e.g., ELOVL family) and peroxisomal β-oxidation exhibit chain-length-dependent substrate specificity that distinguishes C34 from C22–C24 substrates [4][5].

Fatty Acid Elongation ELOVL Enzyme Assays Peroxisomal β-Oxidation

Δ2 Trans (2E) Double Bond Distinguishes from All-Z Positional Isomer

The target compound contains a trans (2E) double bond at the Δ2 position, whereas the closely related positional isomer (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA has an all-Z configuration with no double bond at Δ2 [1][2]. The trans Δ2 double bond is a specific structural requirement for enoyl-CoA reductase (EC 1.3.1.93) in the fatty acid elongation cycle and influences recognition by 2,4-dienoyl-CoA reductase in the auxiliary β-oxidation pathway [3][4]. The two isomers are distinct ChEBI entries with separate reaction networks .

Enoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase Fatty Acid β-Oxidation

Six Double Bonds Confer Distinct Peroxisomal β-Oxidation Kinetics

The target compound contains six double bonds (hexaenoyl), a degree of unsaturation that distinguishes it from pentaenoyl (C34:5) and tetraenoyl (C34:4) analogs. Studies on long-chain polyunsaturated acyl-CoAs demonstrate that Vmax values in peroxisomal β-oxidation increase with the degree of unsaturation: eicosa-8,11,14-trienoyl-CoA (C20:3) and docosa-7,10,13,16-tetraenoyl-CoA (C22:4) achieve Vmax values ~150% of that observed with saturated palmitoyl-CoA (C16:0) [1]. Myristoyl-CoA (C14:0), a saturated comparator, yields only 110% of the palmitoyl-CoA Vmax [2]. While direct kinetic data for C34:6-CoA are not available, class-level inference indicates that the hexaenoyl (six double bond) structure of the target compound positions it at the high-activity end of this unsaturation-dependent spectrum.

Acyl-CoA Oxidase Peroxisomal β-Oxidation Vmax Substrate Profiling

Ultra-Long-Chain Classification Defines Distinct Enzyme Specificity Range

The target compound is classified as an ultra-long-chain fatty acyl-CoA (chain length > C27), whereas common comparators such as docosahexaenoyl-CoA (C22:6) are classified as very-long-chain (C22–C27) [1][2]. Enzyme activity data for very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) demonstrate that this enzyme is active with substrates ranging from C16 to C34, but activity varies by species and isoform [3]. The target compound's C34 chain length represents the upper bound of this enzyme's reported substrate range, potentially exhibiting different kinetics compared to mid-range C22–C24 substrates [4]. In Arabidopsis, KCS16 elongase specifically catalyzes the elongation of C34 to C38 acyl-CoAs, confirming that C34-length substrates engage distinct enzyme isoforms [5].

Very-Long-Chain Fatty Acid Elongase 3-Oxoacyl-CoA Synthase Substrate Chain-Length Profiling

In Vivo Metabolic Fate: Distinct Accumulation Profile in Peroxisomal Deficiency

In acyl-CoA oxidase (AOX) knockout mice—a model of human peroxisomal β-oxidation deficiency—n-3 and n-6 extremely long-chain polyunsaturated fatty acids (ELCPs) from C24 to C30 with 5 and 6 double bonds accumulate significantly in liver tissue [1]. Specifically, liver lipids from AOX-/- mice contain elevated levels of C24–C30 ELCPs with 5 and 6 double bonds (356 ± 66 µg/g 22:6n-3 in AOX-/- vs. 401 ± 96 µg/g in controls; increased 22:5n-6 at 22.4 ± 3.7 vs. 6.4 ± 1.5 µg/g) [2]. Stable isotope tracing with [U-¹³C]-18:3n-3 reveals strong tracer incorporation into 24:6n-3, 26:6n-3, and 28:6n-3 in AOX-/- mice, confirming that C24–C30 hexaenoyl species are in vivo products of runaway elongation [3]. The target compound, a C34 hexaenoyl-CoA, represents a further elongated species within this ELCP accumulation spectrum and serves as a relevant substrate for studying peroxisomal β-oxidation dysfunction.

Peroxisomal Disorders Acyl-CoA Oxidase Knockout ELCP Accumulation

Optimal Scientific and Procurement Use Cases for (2E,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA


Substrate for Very-Long-Chain Fatty Acid Elongase (ELOVL) Isoform Profiling

Employ (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA as a specific substrate to characterize the chain-length specificity of ELOVL elongases, particularly isoforms such as ELOVL7 or plant KCS16 that act on C34–C38 acyl-CoAs [1]. Its C34 chain length and Δ2 trans double bond provide a defined substrate for measuring elongation kinetics distinct from C22–C24 comparators [2].

Mechanistic Studies of Peroxisomal β-Oxidation Dysfunction in Zellweger Spectrum Disorders

Use this compound as a representative ultra-long-chain hexaenoyl-CoA to investigate the accumulation and impaired β-oxidation of ELCPs in cell or animal models of peroxisomal disorders (e.g., AOX deficiency, X-linked adrenoleukodystrophy) [3]. The C34:6 chain length places it within the ELCP accumulation spectrum observed in AOX-/- mice, making it relevant for metabolic tracing and enzyme rescue experiments [4].

Enoyl-CoA Reductase (EC 1.3.1.93) Activity Assays Requiring 2-Trans-Enoyl Substrates

The Δ2 trans (2E) double bond makes this compound a structurally defined substrate for enoyl-CoA reductase, the final enzyme in the microsomal fatty acid elongation cycle [5]. This distinguishes it from all-Z isomers that cannot serve as substrates for this specific enzymatic step [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.